Ertapenem 4-Nitrobenzyl Methyl Ester is a derivative of Ertapenem, a broad-spectrum antibiotic belonging to the carbapenem class. This compound is significant in medicinal chemistry due to its enhanced pharmacological properties and potential applications in treating various bacterial infections. The 4-nitrobenzyl methyl ester modification aims to improve the drug's bioavailability and stability.
Ertapenem is a synthetic beta-lactam antibiotic, classified under carbapenems, which are known for their potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. The 4-nitrobenzyl methyl ester variant is synthesized to explore its pharmacokinetic properties and improve its therapeutic efficacy.
The synthesis of Ertapenem 4-Nitrobenzyl Methyl Ester typically involves several key steps:
The molecular structure of Ertapenem 4-Nitrobenzyl Methyl Ester can be represented as follows:
The structure features a beta-lactam ring characteristic of carbapenems, with a methyl ester group attached to the nitrogen atom and a 4-nitrobenzyl group attached to the carboxylic acid moiety. The presence of these functional groups contributes to its enhanced solubility and stability .
The chemical reactions involved in synthesizing Ertapenem 4-Nitrobenzyl Methyl Ester include:
Ertapenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
The addition of the 4-nitrobenzyl methyl ester moiety may enhance penetration through bacterial membranes, thereby improving efficacy against resistant strains .
Chemical stability studies indicate that Ertapenem derivatives can exhibit varying degrees of stability under different pH conditions, which is crucial for formulation development .
Ertapenem 4-Nitrobenzyl Methyl Ester is primarily studied for its potential applications in:
This compound represents an important area of study within antibiotic development, particularly in addressing the growing challenge of antibiotic resistance .
Ertapenem 4-Nitrobenzyl Methyl Ester (C₃₀H₃₂N₄O₉S, MW 624.66 g/mol) is a crystalline synthetic intermediate characterized by a penem core fused to a β-lactam ring, distinguishing it from natural carbapenems. Its structure features three critical components:
Table 1: Key Chemical Identifiers of Ertapenem 4-Nitrobenzyl Methyl Ester
Property | Value |
---|---|
IUPAC Name | 4-Nitrobenzyl (4R,5S,6S)-6-[(R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(3-methoxycarbonylphenyl)carbamoyl]pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Molecular Formula | C₃₀H₃₂N₄O₉S |
Molecular Weight | 624.66 g/mol |
CAS Registry Number | Not publicly disclosed (proprietary) |
Key Functional Groups | β-lactam ring, 4-nitrobenzyl ester, methyl ester, pyrrolidinylthio side chain |
The 4-nitrobenzyl group provides steric hindrance and electron-withdrawing properties, shielding the β-lactam ring from nucleophilic attack during synthesis. The methyl ester prevents undesired decarboxylation, while the trans-hydroxyethyl group at C-6 (retained from thienamycin precursors) confers β-lactamase stability [4] [5].
This compound serves as a penultimate precursor in ertapenem synthesis. Its design addresses two core synthetic challenges in carbapenem chemistry:
Table 2: Key Synthetic Steps Involving Ertapenem 4-Nitrobenzyl Methyl Ester
Step | Reaction | Purpose |
---|---|---|
Thioacetate Formation | Mesylation + KSAc substitution | Introduces sulfur nucleophile at C-3 |
Enol Phosphate Coupling | Michael addition with enol phosphate 2 | Forms bicyclic β-lactam core |
Deprotection | Hydrogenolysis (Pd/C, H₂) | Removes 4-nitrobenzyl and methyl ester groups |
The synthetic route achieves 39.2% overall yield from trans-hydroxyproline, demonstrating high efficiency. The intermediate’s crystalline nature enables purification by recrystallization, ensuring chirality preservation [7].
Ertapenem 4-Nitrobenzyl Methyl Ester emerged from three evolutionary phases in β-lactam development:
Table 3: Historical Milestones in Carbapenem Development
Year | Development | Significance |
---|---|---|
1976 | Discovery of thienamycin | First natural carbapenem with broad-spectrum activity |
1985 | Imipenem approval (+cilastatin) | First clinical carbapenem; DHP-I vulnerable |
1996 | Meropenem approval | 1β-methyl group confers DHP-I stability |
2001 | Ertapenem approval | Extended half-life; once-daily dosing |
2014 | Optimized ertapenem synthesis | High-yield routes using nitrobenzyl intermediates |
The 4-nitrobenzyl ester strategy exemplifies a broader shift toward "protecting group chemistry" in β-lactam synthesis, enabling scalable production of derivatives resistant to ESBLs and AmpC β-lactamases [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7